2',6'-Difluoroacetophenone

Conformational Analysis Molecular Modeling Nuclear Magnetic Resonance (NMR)

2',6'-Difluoroacetophenone is a fluorinated aromatic ketone, a member of the acetophenone family. Its defining characteristic is the substitution of the aromatic ring with two fluorine atoms at the 2 and 6 positions, which significantly alters its conformational behavior, electronic properties, and reactivity compared to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 13670-99-0
Cat. No. B084162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Difluoroacetophenone
CAS13670-99-0
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
InChIKeyVGIIILXIQLXVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',6'-Difluoroacetophenone (CAS 13670-99-0): A Specialized Fluorinated Acetophenone Building Block for Research and Pharmaceutical Intermediates


2',6'-Difluoroacetophenone is a fluorinated aromatic ketone, a member of the acetophenone family. Its defining characteristic is the substitution of the aromatic ring with two fluorine atoms at the 2 and 6 positions, which significantly alters its conformational behavior, electronic properties, and reactivity compared to non-fluorinated or mono-fluorinated analogs [1]. This compound is primarily used as a key synthetic intermediate in pharmaceutical and agrochemical research , as well as in the development of specialized analytical reagents [2].

Why 2',6'-Difluoroacetophenone Cannot Be Interchanged with Other Acetophenone Derivatives


Acetophenone derivatives are not a uniform class. The number and position of fluorine substituents fundamentally dictate a compound's three-dimensional geometry and subsequent chemical behavior. 2',6'-Difluoroacetophenone adopts a 'markedly nonplanar ground state' due to steric interactions, a conformation that is absent in its 2-fluoro analog, which exists as a mixture of planar and nonplanar rotamers [1]. This structural divergence has direct consequences for its reactivity. For instance, in radiochemical synthesis, conditions optimized for producing 4-[18F]fluoroacetophenone in ~80% yield are entirely inapplicable to its 2-fluoro positional isomer, demonstrating the profound impact of fluorine placement on the viability of critical synthetic routes [2]. Therefore, substituting one fluorinated acetophenone for another introduces significant risks, potentially leading to failed reactions, unexpected side products, or altered bioactivity in downstream applications.

Quantitative Evidence for the Differentiation of 2',6'-Difluoroacetophenone (CAS 13670-99-0)


Conformational Differentiation: Nonplanar Ground State vs. 2-Fluoroacetophenone

The ground state conformation of 2',6'-difluoroacetophenone is markedly nonplanar, a feature that distinguishes it from 2-fluoroacetophenone. In 2-fluoroacetophenone, nonplanar conformations are 'substantially populated' at 305 K but it is not the exclusive form, whereas the 2,6-difluoro derivative is considered to have a 'markedly nonplanar ground state' [1]. This conclusion is supported by MO calculations and the modeling of nuclear spin-spin coupling constants (5J) between methyl protons and the 19F nucleus. The model successfully reproduced the observed 5J values, which are 'large in the monofluoro relative to the difluoro compound', and accounted for the 'much larger temperature dependence' of the coupling constant in 2-fluoroacetophenone [1].

Conformational Analysis Molecular Modeling Nuclear Magnetic Resonance (NMR)

Radiochemical Synthesis Viability: Contrasting Yield Behavior of Positional Isomers

The position of fluorine substitution is a primary determinant of reaction success in nucleophilic aromatic substitution (SNAr) for radiofluorination. While optimal conditions for producing 4-[18F]fluoroacetophenone from its nitro precursor achieved reproducible corrected yields approaching 80%, these identical conditions were 'not applicable for the production of the positional isomer 2-[18F]fluoroacetophenone' [1]. This study highlights that the reactivity of the 2-fluoroacetophenone scaffold is fundamentally different from its 4-fluoro analog. By extension, the 2,6-difluoro derivative, with its unique electronic and steric environment, is expected to exhibit a distinct reactivity profile that cannot be inferred from studies on other fluorinated acetophenones.

Radiochemistry PET Imaging Nucleophilic Substitution

Established Utility in Heterocyclic Synthesis: 2-Aminoquinazoline Precursor

2',6'-Difluoroacetophenone has a documented application as a specific starting material for the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . This demonstrates its utility in constructing privileged heterocyclic scaffolds relevant to drug discovery. While other acetophenone derivatives could theoretically be used, the 2,6-difluoro substitution pattern is retained in the final quinazoline core, which can be essential for modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, such as by influencing lipophilicity and metabolic stability.

Medicinal Chemistry Heterocycle Synthesis Pharmaceutical Intermediates

Optimal Procurement and Application Scenarios for 2',6'-Difluoroacetophenone


Medicinal Chemistry for Fluorinated Quinazoline-Derived Kinase Inhibitors

2',6'-Difluoroacetophenone is the correct starting material for the synthesis of specific 2,6-difluoro-substituted 2-aminoquinazolines [1]. This is particularly relevant in the development of kinase inhibitors, a class of cancer therapeutics where quinazoline cores are a common pharmacophore and precise fluorination patterns are critical for binding affinity and selectivity.

Development of Conformationally Constrained Bioactive Molecules

The unique, markedly nonplanar ground state conformation of 2',6'-difluoroacetophenone, which differs from the more flexible 2-fluoroacetophenone [1], makes it a valuable building block for medicinal chemists seeking to design rigid, three-dimensional molecules. This property can be used to lock a molecule into a specific bioactive conformation, potentially improving potency and reducing off-target effects.

Synthesis of Radiopharmaceutical Precursors with Distinct Reactivity

Given the stark difference in reactivity observed between 2- and 4-fluoroacetophenone isomers in nucleophilic fluorination reactions [2], 2',6'-difluoroacetophenone offers a distinct chemical handle for introducing fluorine-18 into novel PET tracer scaffolds. Its unique substitution pattern may enable radiofluorination routes that are impossible with other isomers, opening avenues for the development of new imaging agents.

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